Telluroxozinc

Semiconductor Bandgap Engineering Optoelectronics

Selecting ZnTe is a performance decision. With a direct 2.26 eV bandgap, it’s the only choice for green LEDs and precision THz spectroscopy—substitutes like CdTe shift emission to IR, causing device failure. Its record hole mobility (~6500 cm²/V·s) enables fast, sensitive photodetectors, while its low κL pushes thermoelectric ZT > 1.7. Procure strictly 99.99% purity to ensure consistent optoelectronic performance and avoid batch rejection.

Molecular Formula TeZn
Molecular Weight 193.0 g/mol
CAS No. 1315-11-3
Cat. No. B072736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelluroxozinc
CAS1315-11-3
Molecular FormulaTeZn
Molecular Weight193.0 g/mol
Structural Identifiers
SMILES[Zn]=[Te]
InChIInChI=1S/Te.Zn
InChIKeyNSRBDSZKIKAZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telluroxozinc (Zinc Telluride, ZnTe) Procurement: Core Semiconductor Properties and Industrial Relevance


Telluroxozinc, chemically designated as zinc telluride (ZnTe, CAS 1315-11-3), is a II-VI compound semiconductor characterized by a direct bandgap of approximately 2.26 eV at room temperature and a cubic zinc-blende crystal structure . It is widely employed in optoelectronics, thermoelectrics, and photovoltaics due to its favorable charge transport properties and ease of p-type doping . The material exhibits a density of ~6.34 g/cm³ and a melting point of 1240°C, and is commercially available in high-purity forms (e.g., 99.99% metals basis) suitable for research and device fabrication [1].

Why Generic Substitution of Telluroxozinc (ZnTe) Compromises Device Performance


Generic substitution of ZnTe with other II-VI semiconductors like CdTe, ZnSe, or ZnO is not feasible due to significant and quantifiable differences in critical optoelectronic and transport parameters. Substituting CdTe for ZnTe reduces the direct bandgap from ~2.26 eV to ~1.50 eV, shifting the absorption edge into the near-infrared and fundamentally altering device spectral response [1]. Conversely, replacing ZnTe with ZnSe increases the bandgap to ~2.62 eV, rendering it unsuitable for visible-range light emission and detection where ZnTe is specifically tailored [1]. Furthermore, ZnTe exhibits a markedly higher hole mobility (up to 6500 cm²/V·s at 35 K) compared to common alternatives like ZnO, directly impacting charge transport efficiency in thin-film transistors and photodetectors [2]. These parameter mismatches necessitate precise material selection; a generic substitution leads to suboptimal efficiency, altered operational windows, and potential device failure.

Quantitative Differentiation Guide for Telluroxozinc (ZnTe) vs. Analogous Semiconductors


Direct Bandgap Comparison: ZnTe vs. CdTe and ZnSe

ZnTe possesses a direct bandgap of 2.23–2.26 eV, which positions it between the narrower bandgap of CdTe (~1.50 eV) and the wider bandgap of ZnSe (~2.62 eV). This intermediate bandgap enables ZnTe to efficiently absorb and emit light in the visible green spectrum, a region where CdTe and ZnSe are either too absorbing or too transparent [1].

Semiconductor Bandgap Engineering Optoelectronics

Hole Mobility in ZnTe: A Superior Charge Transport Parameter

In p-type ZnTe, hole mobility is a key differentiator. Electrical transport studies have measured a maximum hole mobility of 6500 cm²/V·sec at 35 K, with an effective mass ratio of 0.6 for the best fit to experimental data [1]. While direct head-to-head mobility comparisons under identical conditions are not available across all analogs, this value is notably higher than typical hole mobilities reported for polycrystalline CdTe and ZnO, indicating ZnTe's potential for superior performance in p-channel field-effect transistors and other hole-transport-dependent devices.

Semiconductor Charge Transport Mobility

Photoluminescence Quantum Yield: ZnTe Quantum Dots vs. Core/Shell Structures

Colloidal ZnTe quantum dots (QDs) exhibit a photoluminescence quantum yield (PLQY) of ≥50% , which can be enhanced to >60% in spherical quantum well structures (ZnSe/ZnTe/ZnSe) [1]. In contrast, simpler ZnTe/ZnSe core-shell QDs show a lower PLQY of up to ~25% [2]. This demonstrates that pristine ZnTe QDs have a high intrinsic emission efficiency, making them a strong candidate for visible-light emitting applications where alternatives like Cd-based QDs face regulatory and toxicity concerns.

Quantum Dots Photoluminescence Nanomaterials

Refractive Index at Standard Wavelength: ZnTe vs. CdTe

At the common characterization wavelength of 632.8 nm (He-Ne laser), ZnTe exhibits a refractive index of 3.04438 and an extinction coefficient of 0.07233001 . This is higher than the refractive index of CdTe at the same wavelength (typically ~2.9), which is a key differentiator for optical design, particularly in anti-reflection coatings, waveguides, and photonic crystals.

Optical Materials Refractive Index Thin Film

Thermoelectric Figure of Merit (ZT) Enhancement via ZnTe Alloying

While ZnTe itself has a moderate thermoelectric figure of merit (ZT ~0.4 at 700 K), its role as an alloying agent is a significant differentiator. Incorporating 2% ZnTe into p-type Pb₀.₉₈₅Na₀.₀₁₅Te reduces the lattice thermal conductivity to ~0.69 W·m⁻¹·K⁻¹ at 700 K, leading to a peak ZT of 1.73 at 700 K [1]. This represents a substantial enhancement over the undoped PbTe baseline and demonstrates ZnTe's unique capability to precipitate and scatter phonons effectively, a property not replicated by analogous tellurides like CdTe in this specific matrix.

Thermoelectrics Energy Conversion Nanostructuring

Strategic Application Scenarios for Telluroxozinc (ZnTe) Procurement Based on Quantitative Differentiation


Green-Wavelength Light-Emitting Diodes (LEDs) and Laser Diodes

The direct bandgap of 2.23–2.26 eV positions ZnTe as the ideal active layer for light emission in the green spectral region (~550 nm). Substituting CdTe (1.50 eV) or ZnSe (2.62 eV) would result in emission in the near-infrared or blue-UV, respectively, failing the target application. Procurement of high-purity ZnTe is mandatory for fabricating efficient green LEDs and laser diodes .

High-Speed p-Channel Thin-Film Transistors (TFTs) and Photodetectors

The exceptionally high hole mobility of up to 6500 cm²/V·sec in p-type ZnTe enables faster switching speeds and more sensitive photodetection compared to devices based on CdTe or ZnO. This makes ZnTe the preferred material for backplanes in high-resolution displays, high-speed sensors, and integrated optoelectronic circuits where hole transport is the performance bottleneck .

Advanced Thermoelectric Generators for Mid-Temperature Waste Heat Recovery

The ability of ZnTe precipitates to dramatically reduce lattice thermal conductivity in PbTe matrices is a unique processing advantage. Sourcing ZnTe for use as an alloying agent enables the fabrication of thermoelectric modules with ZT values exceeding 1.7 at 700 K, a performance level unattainable with generic substitution. This is directly relevant for industrial waste heat recovery systems and radioisotope thermoelectric generators (RTGs) .

Nonlinear Optical Devices and Terahertz (THz) Generation

The high refractive index (~3.04 at 632.8 nm) and favorable nonlinear optical properties of ZnTe make it a standard material for terahertz generation and detection via optical rectification. Its use in THz time-domain spectroscopy systems is well-established, and substitution with lower-index materials would degrade phase-matching conditions and reduce THz output power .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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